Methyl 2-amino-8-methylquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-8-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-8-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitrated or halogenated quinoline derivatives
Scientific Research Applications
Methyl 2-amino-8-methylquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-amino-8-methylquinoline-3-carboxylate exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity or bind to receptors, altering cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Known for its antimicrobial properties.
8-methylquinoline: Studied for its potential anticancer activity.
Quinoline-3-carboxylate: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-amino-8-methylquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and industrial chemicals .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-amino-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-3-5-8-6-9(12(15)16-2)11(13)14-10(7)8/h3-6H,1-2H3,(H2,13,14) |
InChI Key |
DIVZJOVJNNMCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N)C(=O)OC |
Origin of Product |
United States |
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